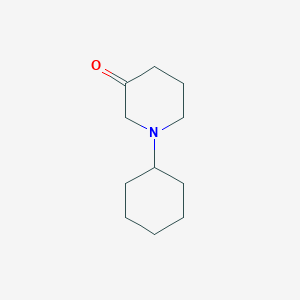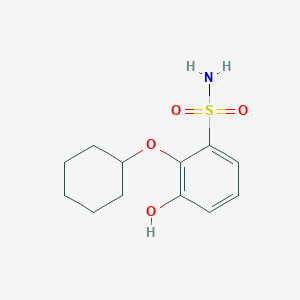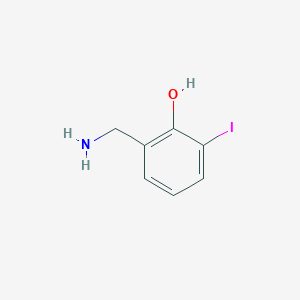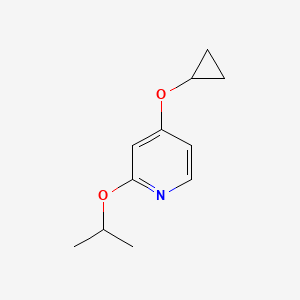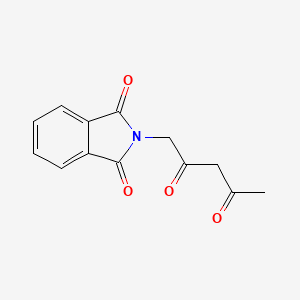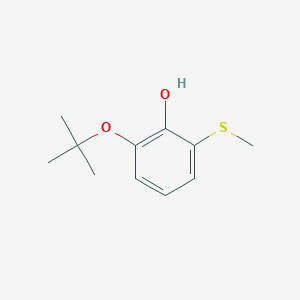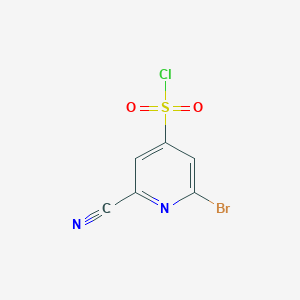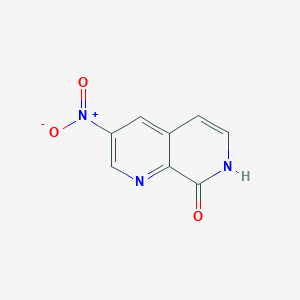
3-Nitro-1,7-naphthyridin-8-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1,7-naphthyridin-8-OL is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1,7-naphthyridin-8-OL typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . These methods are designed to be efficient and eco-friendly, ensuring high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-1,7-naphthyridin-8-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the nitro and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, reduction reactions may yield amino derivatives, while substitution reactions can produce various substituted naphthyridines with different functional groups.
Applications De Recherche Scientifique
3-Nitro-1,7-naphthyridin-8-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development and biochemical studies.
Industry: The compound is used in the production of dyes, light-emitting diodes, and molecular sensors.
Mécanisme D'action
The mechanism of action of 3-Nitro-1,7-naphthyridin-8-OL involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on cAMP-specific phosphodiesterases, modulating cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8-Naphthyridine
- 1,6-Naphthyridine
- 1,5-Naphthyridine
Uniqueness
3-Nitro-1,7-naphthyridin-8-OL is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to other naphthyridines, it may exhibit different reactivity and potency in various applications .
Propriétés
Numéro CAS |
1260671-37-1 |
|---|---|
Formule moléculaire |
C8H5N3O3 |
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
3-nitro-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-7-5(1-2-9-8)3-6(4-10-7)11(13)14/h1-4H,(H,9,12) |
Clé InChI |
CVWKUFMEYXDBME-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C2=NC=C(C=C21)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


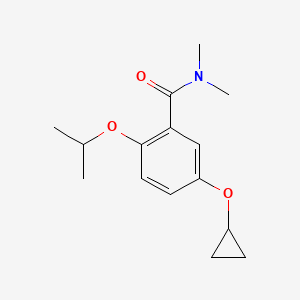
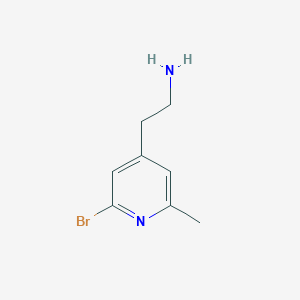
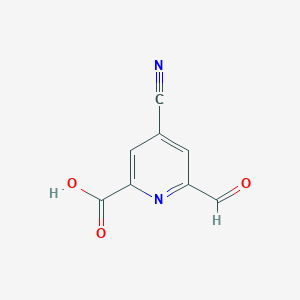
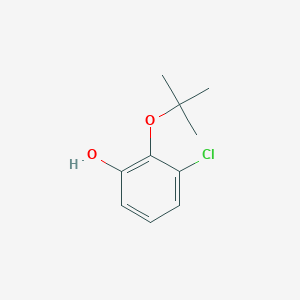

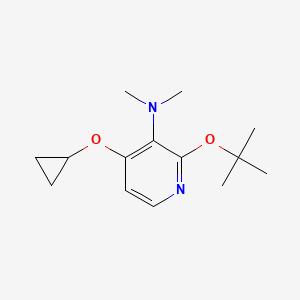
![(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
